molecular formula C5H2Cl3F3N4 B1311690 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 61082-43-7

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B1311690
CAS No.: 61082-43-7
M. Wt: 281.4 g/mol
InChI Key: RBXJTNOOCVFNFN-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a triazine ring

Scientific Research Applications

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.

Safety and Hazards

Trifluoromethyl-containing compounds can be combustible and cause severe skin burns and eye damage . They should be handled with care and avoided contact with substances that can cause oxidation reactions .

Future Directions

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and trifluoromethylating agents.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triazine ring. Common solvents include acetonitrile or dichloromethane.

    Catalysts: Catalysts such as tertiary amines or phase-transfer catalysts may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: In the presence of water, the triazine ring can hydrolyze to form amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted triazines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the trichloromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine.

    4-(Trifluoromethyl)-1,3,5-triazin-2-amine: Lacks the trichloromethyl group but shares similar reactivity.

    6-(Trichloromethyl)-1,3,5-triazin-2-amine: Lacks the trifluoromethyl group but has comparable chemical properties.

Uniqueness

This compound is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3F3N4/c6-4(7,8)1-13-2(5(9,10)11)15-3(12)14-1/h(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXJTNOOCVFNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)C(Cl)(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451860
Record name 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61082-43-7
Record name 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 3
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 6
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

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